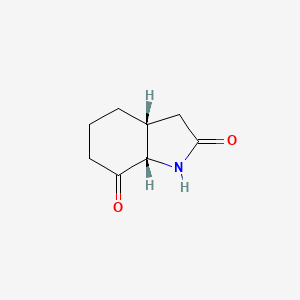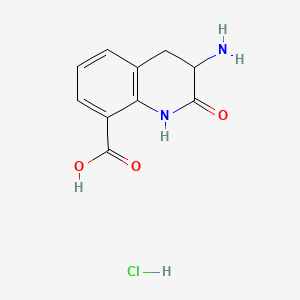
壬醛-d18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonanal-d18, also known as deuterated nonanal, is a stable isotope-labeled compound where all hydrogen atoms in nonanal are replaced with deuterium. Nonanal itself is a saturated fatty aldehyde with a chemical formula of C9H18O. The deuterated version, Nonanal-d18, is used primarily in scientific research for its unique properties and applications .
科学研究应用
Nonanal-d18 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nonanal in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
作用机制
Target of Action
Nonanal-d18 is a deuterium-labeled form of Nonanal . Nonanal is a saturated fatty aldehyde
Mode of Action
It is known that nonanal, the non-deuterated form of the compound, exhibits antidiarrhoeal activity . This suggests that Nonanal-d18 may interact with targets in the gastrointestinal system to modulate bowel movements, although the exact mechanism remains unclear.
Biochemical Pathways
Volatile organic compounds (vocs) like nonanal have been associated with various diseases and metabolic disorders . Cellular events or biochemical pathways associated with disease initiation and progression, such as the altered activity of the CYP450 system, can be translated into a VOC profile
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . Deuteration has gained attention because of its potential to improve the metabolic stability and extend the half-life of drugs .
Result of Action
Given that nonanal has antidiarrhoeal activity , it is possible that Nonanal-d18 may have similar effects at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
Nonanal-d18 is typically synthesized through deuteration reactions. One common method involves the use of deuterated reagents such as deuterium gas (D2), deuterated aluminum (AlD3), or deuterated sodium (NaD). The reaction conditions often include a controlled environment with specific temperatures and pressures to ensure complete deuteration of nonanal .
Industrial Production Methods
Industrial production of Nonanal-d18 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is then purified and tested for its isotopic purity before being used in various applications .
化学反应分析
Types of Reactions
Nonanal-d18 undergoes several types of chemical reactions, including:
Oxidation: Nonanal-d18 can be oxidized to form nonanoic acid.
Reduction: It can be reduced to form nonanol.
Substitution: Nonanal-d18 can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Nonanoic acid
Reduction: Nonanol
Substitution: Various substituted nonanal derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Nonanal: The non-deuterated form of Nonanal-d18.
Nonanal-d4: A partially deuterated form with four deuterium atoms.
Nonanal-d2: Another partially deuterated form with two deuterium atoms.
Uniqueness of Nonanal-d18
Nonanal-d18 is unique due to its complete deuteration, which provides a higher degree of isotopic labeling compared to partially deuterated forms. This makes it more effective as a tracer in scientific studies, offering more precise and accurate results .
属性
CAS 编号 |
1466552-36-2 |
|---|---|
分子式 |
C9H18O |
分子量 |
160.352 |
IUPAC 名称 |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-octadecadeuteriononan-1-one |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |
InChI 键 |
GYHFUZHODSMOHU-PBYHGZINSA-N |
SMILES |
CCCCCCCCC=O |
同义词 |
Nonanaldehyde-d18; Aldehyde C 09-d18; Aldehyde C 9-d18; NSC 5518-d18; Nonaldehyde-d18; Nonanoic Aldehyde-d18; Nonylaldehyde-d18; Nonylic Aldehyde-d18; Pelargonaldehyde-d18; Pelargonic Aldehyde-d18; n-Nonanal-d18; n-Nonylaldehyde-d18; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


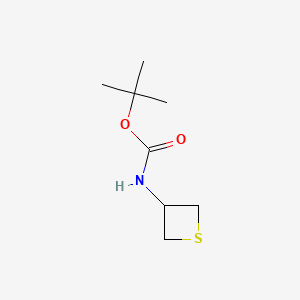
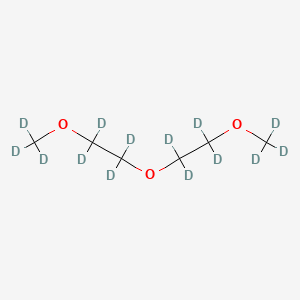
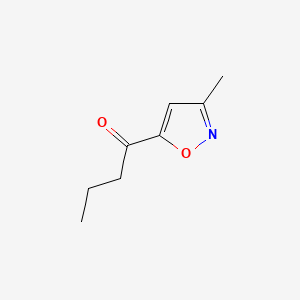

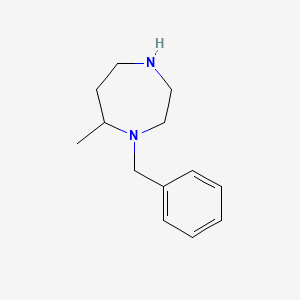
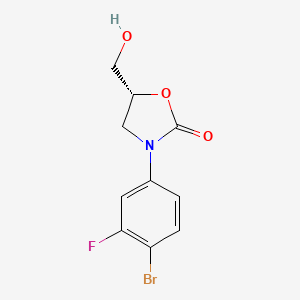
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)
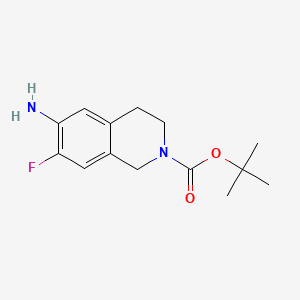
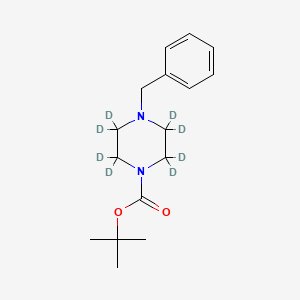
![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)
